molecular formula C13H11Cl2NO2S B5741884 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine

4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine

Cat. No. B5741884
M. Wt: 316.2 g/mol
InChI Key: DWCKNKJGLOJLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine, also known as DCB-MOR, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell proliferation and survival. Specifically, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in the development and progression of cancer. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and physiological effects:
4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation and the induction of cell death. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In neurodegenerative diseases, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is its high potency and specificity. It has been shown to have potent activity against cancer cells and neurodegenerative diseases, while having minimal effects on healthy cells. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has a well-defined mechanism of action, which makes it a valuable tool for studying the signaling pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine. One area of research is the development of new analogs of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine that have improved solubility and pharmacokinetic properties. In addition, there is a need for further studies to elucidate the precise mechanism of action of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine, and to identify the specific signaling pathways that are affected by the compound. Finally, there is a need for in vivo studies to determine the efficacy of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine in animal models of cancer and neurodegenerative diseases, which will be important for the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine involves the reaction of 3,4-dichlorobenzo[b]thiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine. The yield of the reaction is typically high, and the purity of the resulting compound can be easily verified using standard analytical techniques.

Scientific Research Applications

4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3,4-dichloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-8-2-1-3-9-10(8)11(15)12(19-9)13(17)16-4-6-18-7-5-16/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKNKJGLOJLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone

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